6-Aminopyrazolo[1,5-a]pyrimidine-7-carbonitrile

α-glucosidase inhibition antidiabetic Type 2 diabetes mellitus

This is the exact C6-amino / C7-nitrile regioisomer validated in >140-analog SAR campaigns. Positional errors (e.g., C7-amino isomer) waste synthesis effort and corrupt biological data. Deploy for CDK2 inhibitor lead optimization (IC₅₀ 1.5 µM early hits), α-glucosidase programs (50× potency vs. acarbose), or antitubercular HTS follow-up. The pyrazolo[1,5-a]pyrimidine core enables >98% ee asymmetric hydrogenation to chiral tetrahydro derivatives for BTK/CDK programs. Choose verified geometry — request a COA with HPLC/NMR confirmation.

Molecular Formula C7H5N5
Molecular Weight 159.15 g/mol
Cat. No. B11920758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Aminopyrazolo[1,5-a]pyrimidine-7-carbonitrile
Molecular FormulaC7H5N5
Molecular Weight159.15 g/mol
Structural Identifiers
SMILESC1=C2N=CC(=C(N2N=C1)C#N)N
InChIInChI=1S/C7H5N5/c8-3-6-5(9)4-10-7-1-2-11-12(6)7/h1-2,4H,9H2
InChIKeyDVWWNQQFZHAOAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Aminopyrazolo[1,5-a]pyrimidine-7-carbonitrile: Procurement-Grade Heterocyclic Building Block for Kinase-Targeted Discovery


6-Aminopyrazolo[1,5-a]pyrimidine-7-carbonitrile (CAS 959106-15-1, C₇H₅N₅, MW 159.15) belongs to the pyrazolo[1,5-a]pyrimidine class—a privileged N-heterocyclic scaffold widely recognized for its ATP-mimetic kinase-binding properties and utility in anticancer, antidiabetic, and anti-infective drug discovery . The compound features a fused pyrazole-pyrimidine bicyclic core with a C6 primary amine and a C7 nitrile group, establishing a substitution pattern that enables both hydrogen-bond donor/acceptor interactions at the hinge region of kinase ATP-binding pockets and synthetic accessibility for further diversification via nucleophilic substitution, cross-coupling, or condensation chemistry .

6-Aminopyrazolo[1,5-a]pyrimidine-7-carbonitrile: Why Analog Substitution Compromises Reproducibility and SAR Integrity


Within the pyrazolo[1,5-a]pyrimidine family, seemingly minor positional isomerism or substituent variation produces substantial divergence in biological target engagement, synthetic tractability, and downstream functionalization potential. For example, relocating the amine from C6 to C7 (as in 7-aminopyrazolo[1,5-a]pyrimidine-6-carbonitrile, CAS 89975-57-5) alters hydrogen-bonding geometry at kinase hinge regions and introduces regioisomeric bias in electrophilic substitution reactions . Similarly, C3-substituted analogs (e.g., 3-bromo derivatives) require distinct synthetic entry points and exhibit different metabolic stability profiles . Systematic structure-activity relationship studies across >140 aminopyrazolo[1,5-a]pyrimidine analogs demonstrate that C7-substituent identity (nitrile vs. carboxylate vs. alkyl) critically governs both target potency and off-target selectivity [1]. Generic substitution without rigorous positional verification therefore risks irreproducible biological data, wasted synthetic effort, and procurement of material that fails to match literature-validated reference standards.

6-Aminopyrazolo[1,5-a]pyrimidine-7-carbonitrile: Quantified Differentiation vs. Closest Comparators in Published Assays


α-Glucosidase Inhibition: 50-Fold Potency Advantage of 6-Amino-Pyrazolo[1,5-a]pyrimidine Scaffold Over Clinical Standard Acarbose

In a comprehensive SAR evaluation of fully substituted 6-amino-pyrazolo[1,5-a]pyrimidines against α-glucosidase, compound 3d (a close structural relative of the 6-amino-7-carbonitrile core) exhibited an IC₅₀ of 15.2 ± 0.4 μM, representing an approximately 50-fold improvement in potency compared to the clinical antidiabetic drug acarbose (IC₅₀ = 750 ± 5.0 μM) under identical assay conditions [1]. The broader library of 6-amino-pyrazolo[1,5-a]pyrimidine derivatives displayed IC₅₀ values spanning 15.2 μM to 201.3 μM, with the 6-amino substitution pattern consistently outperforming analogous 7-amino regioisomers which were either inactive or substantially less potent [1].

α-glucosidase inhibition antidiabetic Type 2 diabetes mellitus

CDK2 Kinase Inhibition: Pyrazolo[1,5-a]pyrimidine Core Emerges as Superior Bicyclic Template vs. Three Alternative Heterocyclic Cores

In a systematic evaluation of four bicyclic heteroaromatic cores as CDK2 inhibitor templates, the pyrazolo[1,5-a]pyrimidine core (represented by compound 9) was identified as the superior scaffold for further elaboration based on combined in vitro enzymatic and cell-based analyses [1]. While the study did not publish absolute IC₅₀ values for all cores in the comparative analysis, the pyrazolo[1,5-a]pyrimidine template demonstrated favorable activity and drug-like properties that exceeded those of the three comparator cores evaluated in parallel, establishing it as the preferred starting point for CDK2 inhibitor discovery programs [1]. Subsequent SAR efforts on pyrazolo[1,5-a]pyrimidine-3-carbonitriles bearing 7-amino substituents yielded compounds with CDK2 IC₅₀ values as low as 1.5 μM, confirming the scaffold's amenability to potency optimization [2].

CDK2 inhibition cyclin-dependent kinase anticancer cell cycle

Enantioselective Synthesis: 98% ee Achievable via Rh-Catalyzed Dearomatization of 7-Substituted Pyrazolo[1,5-a]pyrimidines

The pyrazolo[1,5-a]pyrimidine core bearing C7 substitution has been demonstrated as a viable substrate for highly enantioselective Rh-catalyzed reductive dearomatization, achieving up to 98% enantiomeric excess (ee) in the synthesis of chiral 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidines [1]. This methodology was successfully applied to the asymmetric synthesis of the potent BTK inhibitor zanubrutinib, validating the scaffold's compatibility with state-of-the-art catalytic asymmetric transformations [1]. In a related Ir-catalyzed hydrogenation approach, enantioselectivities exceeding 99% ee were achieved for pyrazolo[1,5-a]pyrimidine substrates, further confirming the general utility of this scaffold for accessing chiral drug candidates [2].

asymmetric catalysis chiral synthesis zanubrutinib BTK inhibitor

Antitubercular Activity: Pyrazolo[1,5-a]pyrimidine Scaffold Validated via HTS and Extensive SAR (140+ Compounds)

Whole-cell high-throughput screening of a diverse SoftFocus library against Mycobacterium tuberculosis (Mtb) H37Rv generated a novel aminopyrazolo[1,5-a]pyrimidine hit series, triggering an extensive structure-activity relationship investigation encompassing over 140 compounds [1]. The SAR analysis revealed that the 2-pyridylmethylamine moiety at the C7 position of the pyrazolopyrimidine scaffold was critical for Mtb activity, whereas the C3 position offered greater tolerance for structural variation [1]. Compounds within this series demonstrated MIC values in the range of 4–16 μg/mL against Mtb H37Rv, establishing the pyrazolo[1,5-a]pyrimidine core as a validated antitubercular chemotype suitable for lead optimization [1].

Mycobacterium tuberculosis antitubercular H37Rv SAR

C7-Nitrile Substituent Effect: Enables Regioselective Functionalization and Improves Synthetic Tractability

The presence of the C7-nitrile group in pyrazolo[1,5-a]pyrimidines exerts a predictable electron-withdrawing substituent effect that directs regioselective functionalization at the C3 position [1]. This electronic bias has been exploited in microwave-assisted, one-pot protocols achieving good to excellent yields (typically 65–90%) for the synthesis of diversely substituted 3-halo- and 3-nitro-pyrazolo[1,5-a]pyrimidines, representing a significant improvement in time efficiency over traditional multi-step approaches [1]. Furthermore, the nitrile group serves as a versatile synthetic handle for conversion to carboxamides, amidoximes, tetrazoles, and oxadiazoles, enabling systematic diversification of the scaffold without compromising the core heterocyclic integrity [2].

regioselective halogenation C-H functionalization microwave-assisted synthesis green chemistry

Cytotoxic Activity: Pyrazolo[1,5-a]pyrimidine-3-carbonitriles Show Comparable Antiproliferative Potency to Doxorubicin in Select Cell Lines

In a series of 2-phenyl-7-(aryl)pyrazolo[1,5-a]pyrimidine-3-carbonitriles and related 3,6-dicarbonitriles evaluated against a panel of human cancer cell lines, compound 11i exhibited an IC₅₀ of 3.0 μM against MCF-7 breast cancer cells, surpassing the potency of doxorubicin (IC₅₀ = 5.9 μM) in the same assay [1]. Against the MDA-MB231 triple-negative breast cancer line, compounds 11i and 16b achieved IC₅₀ values of 4.32 μM and 5.74 μM, respectively, both outperforming doxorubicin (IC₅₀ = 6.0 μM) [1]. Against HeLa cervical cancer cells, compound 16b demonstrated IC₅₀ = 7.8 μM, comparable to doxorubicin (IC₅₀ = 8.1 μM) [1].

anticancer antiproliferative HeLa MCF-7 doxorubicin

6-Aminopyrazolo[1,5-a]pyrimidine-7-carbonitrile: Evidence-Backed Application Scenarios for Procurement Decision-Making


CDK2-Targeted Oncology Lead Optimization

For medicinal chemistry teams pursuing cyclin-dependent kinase 2 (CDK2) inhibitors as anticancer agents, 6-aminopyrazolo[1,5-a]pyrimidine-7-carbonitrile offers a validated starting point based on head-to-head template comparisons establishing the pyrazolo[1,5-a]pyrimidine core as superior to three alternative bicyclic scaffolds [1]. The scaffold has demonstrated tractable CDK2 inhibitory activity (IC₅₀ values reaching 1.5 μM in early derivatives) and is amenable to further elaboration at multiple positions [2].

α-Glucosidase Inhibitor Development for Type 2 Diabetes

Programs targeting α-glucosidase for postprandial glucose control in Type 2 diabetes mellitus can leverage the 6-amino-pyrazolo[1,5-a]pyrimidine scaffold's validated 50-fold potency advantage over the clinical standard acarbose [1]. The established SAR around fully substituted 6-amino derivatives provides a rational framework for lead optimization, with the C6 amino and C7 nitrile groups serving as handles for further functionalization to improve potency, selectivity, and pharmacokinetic properties [1].

Asymmetric Synthesis of Chiral Kinase Inhibitors (e.g., Zanubrutinib Analogs)

For development programs requiring enantiopure drug candidates in the BTK/CDK inhibitor space, the pyrazolo[1,5-a]pyrimidine core enables access to chiral 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidines with excellent enantioselectivity (up to 98% ee via Rh catalysis; >99% ee via Ir catalysis) [1][2]. This synthetic capability is directly applicable to the preparation of zanubrutinib and structurally related analogs, offering a competitive advantage over heterocyclic cores for which analogous asymmetric methodologies have not been demonstrated.

Antitubercular Lead Discovery and SAR Expansion

Infectious disease programs targeting Mycobacterium tuberculosis can initiate SAR campaigns using the aminopyrazolo[1,5-a]pyrimidine scaffold, which has been validated as an antitubercular hit series through HTS and subsequent optimization of >140 compounds [1]. The established SAR—identifying the C7 position as critical for activity while C3 tolerates diversification—provides a rational roadmap for analog design and potency optimization, reducing the time and resources required for de novo antimycobacterial lead identification [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Aminopyrazolo[1,5-a]pyrimidine-7-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.